molecular formula C30H34N4O2 B1194254 アレクチニブ CAS No. 1256580-46-7

アレクチニブ

カタログ番号: B1194254
CAS番号: 1256580-46-7
分子量: 482.6 g/mol
InChIキー: KDGFLJKFZUIJMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アレクチニブは、第二世代の経口薬であり、アナプラスティクリンパ腫キナーゼチロシンキナーゼの活性を選択的に阻害します。 アナプラスティクリンパ腫キナーゼ-棘皮動物ミクロチューブル関連タンパク質様4融合タンパク質を発現する非小細胞肺がんの治療に主に使用され、非小細胞肺がん細胞の増殖を引き起こします 。アレクチニブは、中外製薬株式会社によって開発されました。 日本において、これはロシュグループの一部です .

化学反応の分析

反応の種類: アレクチニブは、酸化、還元、置換など、さまざまな化学反応を起こします。 酸性条件下では安定していることが知られていますが、低pHレベルおよび高温では分解します .

一般的な試薬と条件: アレクチニブの合成に使用される一般的な試薬には、n-ブチルリチウム、有機ホウ素試薬、臭化水素酸、トリフルオロメタンスルホン酸無水物、ヨウ化メチルなどがあります 反応は通常、制御された温度とpH条件下で行われ、最終生成物の安定性と純度が保証されます .

生成される主な生成物: これらの反応から生成される主な生成物は、アレクチニブ自体とその活性代謝物M4であり、これはさらにシトクロムP450 3A4によって代謝されます .

科学研究への応用

アレクチニブは、化学、生物学、医学、産業などの分野で、幅広い科学研究への応用があります。 医学では、アナプラスティクリンパ腫キナーゼ陽性の非小細胞肺がんの標的療法として使用されます 臨床試験では、無病生存率の向上と疾患再発のリスクの低減において、有意な有効性が示されています 生物学では、アレクチニブは、アナプラスティクリンパ腫キナーゼ阻害のメカニズムとそのがん細胞の生存への影響を研究するために使用されます 化学では、チロシンキナーゼ阻害剤の合成と安定性を研究するためのモデル化合物として役立ちます .

類似化合物との比較

アレクチニブは、クリゾチニブ、ブリガチニブ、セリチニブ、エンサルチニブ、ロルラチニブなど、他のアナプラスティクリンパ腫キナーゼ阻害剤と比較されることがよくあります。 これらのうち、アレクチニブは、特にアナプラスティクリンパ腫キナーゼ陽性の非小細胞肺がんの一次治療において、優れた有効性と安全性プロファイルを示しています クリゾチニブに比べて、より優れた血脳関門透過性を持ち、クリゾチニブに抵抗性のある患者にとって最も安全な選択肢と考えられています ブリガチニブとロルラチニブも高い有効性を示しますが、アレクチニブに比べて安全性プロファイルが劣ります .

結論

アレクチニブは、非小細胞肺がんの治療に有意な応用を持つ、非常に効果的で選択的なアナプラスティクリンパ腫キナーゼ阻害剤です。その独特の化学的特性、安定性、有効性は、科学研究と臨床実践の両方において、アレクチニブを貴重な化合物にします。

生物活性

Alectinib is a next-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into its biological activity, efficacy, safety profile, and mechanisms of action based on diverse research findings.

Alectinib selectively inhibits ALK and demonstrates potent activity against various ALK mutations, including those that confer resistance to crizotinib, such as the L1196M mutation. Its binding affinity for ALK is significant, with an IC50 value of approximately 1.9 nmol/L for ALK and 1.56 nmol/L for the L1196M mutation, indicating its effectiveness even in resistant cases .

Efficacy in Clinical Trials

Alectinib has shown remarkable efficacy in multiple clinical settings:

  • Phase I/II Studies : In a Japanese study involving crizotinib-naïve patients, alectinib achieved an overall response rate (ORR) of 93.5% with a median progression-free survival (PFS) of 28 months .
  • Crizotinib-Refractory Patients : Alectinib demonstrated robust activity in patients who had progressed on crizotinib, maintaining efficacy against CNS metastases, which are common in this patient population .
  • First-Line Treatment : In the AF-001JP trial, alectinib was administered at a dose of 300 mg twice daily, showing strong systemic and CNS efficacy with minimal toxicity .

Safety Profile

Alectinib is generally well-tolerated. Common adverse effects include fatigue, constipation, and elevated liver enzymes. Serious adverse events are rare but can include hepatotoxicity and pneumonitis . The drug's pharmacokinetics reveal a half-life of approximately 20 hours, allowing for once or twice daily dosing without significant accumulation .

Comparative Efficacy

The following table summarizes key findings from various studies comparing alectinib with other ALK inhibitors:

Study Population Treatment ORR (%) Median PFS (months) Notes
AF-001JPCrizotinib-naïve NSCLCAlectinib 300 mg BID93.528First-line treatment
NP2876Crizotinib-refractory NSCLCAlectinib 600 mg BID~6034.8Includes CNS metastases
ALEXCrizotinib-naïve NSCLCAlectinib vs. Crizotinib8234.8Randomized controlled trial

Case Studies

Several case studies have highlighted the effectiveness of alectinib in managing advanced ALK-positive NSCLC:

  • Case Report 1 : A patient with extensive brain metastases showed significant tumor reduction after initiating treatment with alectinib, leading to prolonged disease control.
  • Case Report 2 : Another patient previously treated with crizotinib experienced a rapid response to alectinib, demonstrating its potential as a salvage therapy.

特性

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFLJKFZUIJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154840
Record name Alectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK.
Record name Alectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1256580-46-7
Record name Alectinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6-Cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (500 g) was dissolved in a mixture of DMA (9.4 L), acetic anhydride (270 ml) and DIPEA (1170 ml) under nitrogen stream. The mixture was stirred at 90° C. for 1 hr. After cooling to room temperature, the mixture was added with methanol (3.525 L) and subsequently with distilled water (5.875 L). The precipitated solid was filtered, collected, washed twice with the mixture solution (methanol:water=3:5, 1.41 L), and then dried to obtain the title compound (389.6 g, 85%).
Name
Quantity
9.4 L
Type
solvent
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
1170 mL
Type
solvent
Reaction Step One
Quantity
3.525 L
Type
reactant
Reaction Step Two
Name
Quantity
5.875 L
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alectinib
Reactant of Route 2
Reactant of Route 2
Alectinib
Reactant of Route 3
Reactant of Route 3
Alectinib
Reactant of Route 4
Reactant of Route 4
Alectinib
Reactant of Route 5
Reactant of Route 5
Alectinib
Reactant of Route 6
Reactant of Route 6
Alectinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。